molecular formula C20H25NOS B4204658 N-(2-tert-butylphenyl)-2-(4-methylphenyl)sulfanylpropanamide

N-(2-tert-butylphenyl)-2-(4-methylphenyl)sulfanylpropanamide

Cat. No.: B4204658
M. Wt: 327.5 g/mol
InChI Key: JUMGEHPJRKXINQ-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-(4-methylphenyl)sulfanylpropanamide is an organic compound that belongs to the class of amides This compound features a tert-butyl group attached to a phenyl ring, a methyl-substituted phenylthio group, and a propanamide backbone

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NOS/c1-14-10-12-16(13-11-14)23-15(2)19(22)21-18-9-7-6-8-17(18)20(3,4)5/h6-13,15H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMGEHPJRKXINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-(4-methylphenyl)sulfanylpropanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 2-tert-butylphenylamine with 2-bromo-2-[(4-methylphenyl)thio]propanoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Thioether Formation: The thioether linkage can be formed by reacting a suitable thiol (4-methylthiophenol) with a halogenated precursor (such as 2-bromo-2-[(4-methylphenyl)thio]propanoic acid).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-(4-methylphenyl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-(4-methylphenyl)sulfanylpropanamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylphenyl)-2-[(4-chlorophenyl)thio]propanamide: Similar structure but with a chlorine substituent instead of a methyl group.

    N-(2-tert-butylphenyl)-2-[(4-methoxyphenyl)thio]propanamide: Similar structure but with a methoxy substituent instead of a methyl group.

Uniqueness

N-(2-tert-butylphenyl)-2-(4-methylphenyl)sulfanylpropanamide is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the tert-butyl group can provide steric hindrance, affecting the compound’s interaction with other molecules, while the thioether linkage can impact its electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-tert-butylphenyl)-2-(4-methylphenyl)sulfanylpropanamide
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N-(2-tert-butylphenyl)-2-(4-methylphenyl)sulfanylpropanamide

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